molecular formula C29H50O3 B10841444 24-Ethyl-cholest-7-ene-3,5,6-triol

24-Ethyl-cholest-7-ene-3,5,6-triol

Cat. No.: B10841444
M. Wt: 446.7 g/mol
InChI Key: OZIAZQBXQMKSLA-XMWGPCPVSA-N
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Description

24-ethyl-cholest-7-ene-3,5,6-triol is a sterol derivative that has garnered interest due to its unique structure and potential biological activities. This compound is characterized by the presence of three hydroxyl groups at positions 3, 5, and 6 on the cholestene backbone, with an ethyl group at the 24th position. Sterols like this compound are important components of cell membranes and have various biological roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24-ethyl-cholest-7-ene-3,5,6-triol typically involves multiple steps starting from simpler sterol precursors. One common method involves the oxidation of cholest-5-en-3-one to introduce hydroxyl groups at the desired positions. This can be achieved using reagents such as lead tetraacetate . The reaction conditions often require careful control of temperature and solvent to ensure the selective introduction of hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to produce sterol intermediates, followed by chemical modifications to introduce the specific functional groups. This method can be more sustainable and cost-effective compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

24-ethyl-cholest-7-ene-3,5,6-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

    Reduction: The double bond in the cholestene backbone can be reduced to form saturated sterols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bond.

    Substitution: Reagents such as tosyl chloride or acyl chlorides can be used to substitute the hydroxyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of 24-ethyl-cholest-7-ene-3,5,6-trione, while reduction of the double bond can yield 24-ethyl-cholestane-3,5,6-triol.

Scientific Research Applications

24-ethyl-cholest-7-ene-3,5,6-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 24-ethyl-cholest-7-ene-3,5,6-triol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, its potential as a cholinesterase inhibitor suggests that it may interact with the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .

Comparison with Similar Compounds

Similar Compounds

    Cholest-7-ene-3,5,6-triol: Lacks the ethyl group at the 24th position.

    24-ethyl-cholest-6-ene-3,5-diol: Similar structure but with a double bond at a different position and one less hydroxyl group.

    Cholest-5-ene-3,7-diol: Different positions of hydroxyl groups and double bond.

Uniqueness

24-ethyl-cholest-7-ene-3,5,6-triol is unique due to the specific arrangement of hydroxyl groups and the presence of an ethyl group at the 24th position. This unique structure can influence its biological activity and interactions with cellular components, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C29H50O3

Molecular Weight

446.7 g/mol

IUPAC Name

(3S,9S,10R,13R,14R,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol

InChI

InChI=1S/C29H50O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h16,18-21,23-26,30-32H,7-15,17H2,1-6H3/t19-,20?,21+,23-,24+,25+,26?,27-,28-,29?/m1/s1

InChI Key

OZIAZQBXQMKSLA-XMWGPCPVSA-N

Isomeric SMILES

CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(C4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C

Origin of Product

United States

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